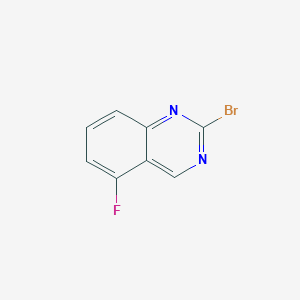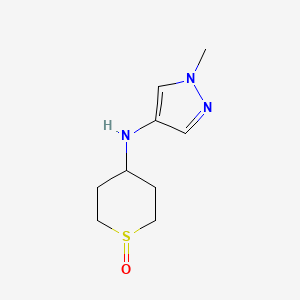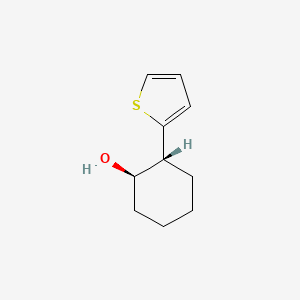
Histamine, 5-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Histamine, 5-bromo- is a brominated derivative of histamine, a biogenic amine involved in various physiological processes. The chemical formula for Histamine, 5-bromo- is C5H8BrN3, and it is known for its role in modulating immune responses, acting as a neurotransmitter, and influencing gastric acid secretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Histamine, 5-bromo- can be synthesized through the bromination of histamine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as chloroform or carbon tetrachloride, under reflux conditions .
Industrial Production Methods: Industrial production of Histamine, 5-bromo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Histamine, 5-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted histamine derivatives with various functional groups.
- Oxidized or reduced forms of Histamine, 5-bromo-.
Aplicaciones Científicas De Investigación
Histamine, 5-bromo- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in modulating immune responses and as a neurotransmitter.
Medicine: Investigated for potential therapeutic applications in treating allergic reactions and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and as a reagent in chemical synthesis
Mecanismo De Acción
Histamine, 5-bromo- exerts its effects by interacting with histamine receptors, particularly H1 and H2 receptors. These interactions lead to various physiological responses, including vasodilation, increased capillary permeability, and stimulation of gastric acid secretion. The compound’s brominated structure may enhance its binding affinity and specificity for these receptors .
Comparación Con Compuestos Similares
Histamine: The parent compound, involved in numerous physiological processes.
5-Chlorohistamine: Another halogenated derivative with similar properties.
5-Iodohistamine: An iodinated analogue with distinct chemical behavior.
Uniqueness: Histamine, 5-bromo- is unique due to its bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can enhance the compound’s stability and binding affinity compared to other halogenated derivatives .
Propiedades
Fórmula molecular |
C5H8BrN3 |
|---|---|
Peso molecular |
190.04 g/mol |
Nombre IUPAC |
2-(4-bromo-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H8BrN3/c6-5-4(1-2-7)8-3-9-5/h3H,1-2,7H2,(H,8,9) |
Clave InChI |
IDMAMVSNTMUBNI-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(N1)CCN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)



![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12960317.png)


